2-Amino-6-methoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDXANXSWQIFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695942 | |

| Record name | 2-Amino-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-84-9 | |

| Record name | 2-Amino-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery

CAS Number: 1196156-84-9

Introduction for the Research Professional

2-Amino-6-methoxynicotinic acid is a heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structural arrangement, featuring a pyridine core substituted with an amino, a methoxy, and a carboxylic acid group, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the critical technical aspects of this compound, including its physicochemical properties, robust synthesis protocols, and its emerging applications as a pivotal building block in the creation of novel therapeutic agents. As a senior application scientist, the focus of this document is to furnish researchers and drug development professionals with actionable insights and detailed methodologies to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties dictate its solubility, reactivity, and potential for interaction with biological targets.

| Property | Value | Source |

| CAS Number | 1196156-84-9 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Storage | 2-8°C, sealed in a dry, dark place | [2] |

| Topological Polar Surface Area (TPSA) | 85.44 Ų | [1] |

| LogP | 0.3706 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

The presence of both a hydrogen bond donor (amino group) and acceptors (carboxylic acid, methoxy group, and pyridine nitrogen) within a compact framework suggests a high potential for forming specific interactions with biological macromolecules. The calculated LogP indicates a favorable balance between hydrophilicity and lipophilicity for potential drug candidates.

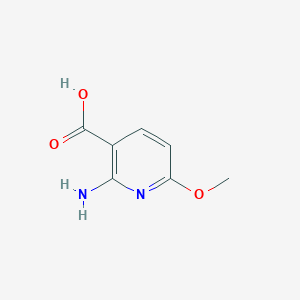

Caption: 2D structure of this compound.

Strategic Synthesis Methodologies

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached from a precursor such as 2-chloro-6-methoxy-3-cyanopyridine. This pathway leverages the differential reactivity of the chloro and cyano groups to introduce the desired amino and carboxylic acid functionalities.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned adaptation of established procedures for similar nicotinic acid derivatives.[4][5]

Step 1: Amination of 2-chloro-6-methoxy-3-cyanopyridine

-

Rationale: The electron-withdrawing nature of the pyridine ring and the cyano group facilitates nucleophilic aromatic substitution of the chlorine atom at the 2-position by ammonia. High temperature and pressure are necessary to overcome the activation energy for this reaction.

-

Procedure:

-

In a high-pressure autoclave, charge 2-chloro-6-methoxy-3-cyanopyridine (1 equivalent).

-

Add a concentrated aqueous solution of ammonia (e.g., 28-30%, excess).

-

Seal the autoclave and heat the reaction mixture to 150-170°C for 24-48 hours. The internal pressure will increase significantly.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the autoclave to room temperature and carefully vent the ammonia gas in a fume hood.

-

The resulting mixture containing 2-amino-6-methoxy-3-cyanopyridine is used directly in the next step.

-

Step 2: Hydrolysis of the Nitrile to the Amide

-

Rationale: The nitrile group is hydrolyzed to a carboxamide under acidic or basic conditions. A controlled partial hydrolysis is desired to avoid premature hydrolysis of the methoxy group.

-

Procedure:

-

To the aqueous reaction mixture from Step 1, carefully add concentrated sulfuric acid (e.g., 75%) portion-wise while cooling in an ice bath to control the exotherm.

-

Heat the mixture to approximately 100°C for 2-3 hours.

-

Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

The intermediate, 2-amino-6-methoxynicotinamide, may precipitate and can be filtered, or the aqueous solution can be carried forward.

-

Step 3: Hydrolysis of the Amide to the Carboxylic Acid

-

Rationale: The final step involves the hydrolysis of the amide to the corresponding carboxylic acid. Basic hydrolysis is typically effective for this transformation.

-

Procedure:

-

To the solution or suspension of 2-amino-6-methoxynicotinamide, add a solution of sodium hydroxide (e.g., 15-20% w/v).

-

Heat the mixture to reflux (around 100°C) for 3-5 hours until the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of 4-5.

-

The desired product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in drug discovery due to its inherent structural features that allow for diverse chemical modifications. The amino and carboxylic acid groups provide convenient handles for derivatization, enabling the exploration of structure-activity relationships (SAR).

While specific drugs derived directly from this compound are not prominently in the public domain, the broader class of 2-aminonicotinic acid derivatives has shown significant potential in various therapeutic areas.[6] These derivatives are key intermediates in the synthesis of compounds with applications in pharmaceuticals and agrochemicals.[6] For instance, related 2-aminonicotinonitrile derivatives have been investigated for their potential as autophagy enhancers with anticancer activity.[7] Furthermore, 2-aminonicotinic acid 1-oxides have been explored as inhibitors of quinolinic acid synthesis, which is relevant for neurodegenerative diseases.[8]

The strategic placement of the methoxy group at the 6-position can influence the electronic properties of the pyridine ring and provide a steric and electronic handle to modulate binding to biological targets. This makes this compound a compound of interest for generating libraries of novel compounds for high-throughput screening.

Conclusion

This compound (CAS: 1196156-84-9) is a key heterocyclic building block with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and the availability of logical synthetic routes make it an attractive starting material for the synthesis of novel and complex molecules. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an ideal scaffold for the development of new therapeutic agents. This guide provides the foundational knowledge and a robust, proposed synthetic protocol to empower researchers to effectively utilize this versatile compound in their drug discovery and development programs.

References

-

GME Chemicals. This compound. Available from: [Link]

-

HetCat. Pyridine Compounds. Available from: [Link]

- Google Patents. JP6943560B2 - Method for Producing 2-Amino-6-Methylnicotinic Acid Ester or Protonate thereof.

- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Available from: [Link]

- Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

-

Future Medicinal Chemistry. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Available from: [Link]

-

Organic Syntheses. 6-hydroxynicotinic acid. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 2-Methoxynicotinic Acid. Available from: [Link]

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl. Available from: [Link]

-

PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]

-

ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]

-

ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1196156-84-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound,1196156-84-9-Amadis Chemical [amadischem.com]

- 4. JP6943560B2 - Method for Producing 2-Amino-6-Methylnicotinic Acid Ester or Protonate thereof - Google Patents [patents.google.com]

- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

"2-Amino-6-methoxynicotinic acid" physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-methoxynicotinic Acid

This guide provides a comprehensive technical overview of the physical properties of this compound (CAS: 1196156-84-9), a valuable heterocyclic building block. As direct, experimentally verified data for this specific compound is not always consolidated in literature, this document emphasizes the robust, field-proven methodologies required to determine these properties. The focus here is not just on the "what," but the "how" and "why," ensuring that researchers in drug discovery and chemical synthesis can confidently characterize this molecule for their applications.

Core Molecular Identity and Computational Profile

Before any experimental work, understanding the fundamental identity and theoretical characteristics of a compound is paramount. This data provides a baseline for what to expect during experimental analysis.

Table 1: Fundamental Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1196156-84-9 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Synonyms | 3-Pyridinecarboxylic acid, 2-amino-6-methoxy- |[2] |

Computational models provide a powerful predictive lens into a molecule's behavior, particularly its polarity and potential for intermolecular interactions, which are critical for solubility and biological activity.

Table 2: Computationally Derived Properties

| Property | Predicted Value | Significance in Application | Source |

|---|---|---|---|

| TPSA (Topological Polar Surface Area) | 85.44 Ų | Predicts membrane permeability and drug transport characteristics. | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.3706 | Indicates the molecule's hydrophilicity/lipophilicity, crucial for solubility and pharmacokinetic profiling. | [2] |

| Hydrogen Bond Donors | 2 | The amino and carboxylic acid groups can donate protons, influencing solubility and receptor binding. | [2] |

| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept protons, contributing to intermolecular interactions. | [2] |

| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule, which can impact its interaction with biological targets. |[2] |

Experimental Characterization Workflow

A rigorous and logical workflow is essential for the complete physical characterization of a research chemical. This ensures that data is reliable and that structural identity is confirmed before proceeding to more complex applications.

Caption: Standard Workflow for Physicochemical Characterization.

Core Physical Properties: Protocols and Interpretation

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp, defined melting range suggests a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities.

Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

-

Reporting: Report the melting point as a range (T1 - T2). For a pure compound, this range should be narrow (≤ 2 °C).

Solubility Profile

Understanding a compound's solubility in various solvents is fundamental for its use in synthesis, purification, and biological assays. The structure of this compound, with both acidic and basic functional groups, suggests amphoteric behavior and likely solubility in both acidic and basic aqueous solutions, as well as polar organic solvents.

Protocol for Qualitative and Quantitative Solubility Testing:

-

Solvent Selection: Choose a representative panel of solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, DMSO, methanol, and dichloromethane.

-

Qualitative Assessment:

-

To 1 mL of each solvent in a vial, add approximately 1-2 mg of the compound.

-

Vortex for 1-2 minutes at room temperature.

-

Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Quantitative Measurement (e.g., for DMSO):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of solvent (e.g., 1 mL of DMSO).[3]

-

Equilibrate the solution by stirring or shaking at a controlled temperature (e.g., 25 °C) for several hours to ensure equilibrium is reached.

-

Centrifuge the solution to pellet the undissolved solid.

-

Carefully take a known aliquot of the supernatant, dilute it with an appropriate solvent, and measure the concentration using a calibrated analytical method like HPLC-UV.

-

Calculate the solubility in mg/mL or mM.

-

Acid-Base Characterization (pKa)

The pKa values dictate the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group (pKa₁ ~2-4) and the amino group (pKa₂ of the conjugate acid ~4-6, typical for aminopyridines) are the key players. These values are critical for predicting solubility, membrane transport, and interaction with biological targets.

Caption: Predicted Ionization States of this compound.

Protocol for pKa Determination via Potentiometric Titration:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 0.01 M).

-

Titration:

-

Place the solution in a jacketed beaker at a constant temperature (25 °C) and monitor the pH with a calibrated electrode.

-

Titrate the solution with a standardized solution of HCl to protonate all species fully.

-

Then, titrate dropwise with a standardized solution of NaOH while recording the pH after each addition.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Spectroscopic and Spectrometric Analysis

Spectroscopic data provides the definitive confirmation of a molecule's chemical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands:

-

~3450-3300 cm⁻¹: N-H stretching vibrations from the primary amine (often two distinct peaks).[4]

-

~3300-2500 cm⁻¹: A very broad O-H stretching band from the carboxylic acid, due to hydrogen bonding.

-

~1710-1680 cm⁻¹: C=O stretching from the carboxylic acid carbonyl group.[5]

-

~1620-1580 cm⁻¹: N-H bending (scissoring) and C=C/C=N stretching from the pyridine ring.

-

~1300-1200 cm⁻¹: C-O stretching from the carboxylic acid and the methoxy ether group.

Protocol for FT-IR Analysis (ATR Method):

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric contributions.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Predicted ¹H NMR Signals (in DMSO-d₆):

-

~12.0-13.0 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

~7.0-8.0 ppm: Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

-

~6.0-7.0 ppm: A broad singlet for the two protons of the primary amine (-NH₂).

-

~3.8-4.0 ppm: A sharp singlet integrating to three protons, characteristic of the methoxy group (-OCH₃).

Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C and any desired 2D spectra (e.g., COSY, HSQC).

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.

Expected Mass Spectrometry Results:

-

Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

-

Positive Ion Mode [M+H]⁺: The expected m/z would be 169.16 (calculated for C₇H₉N₂O₃⁺).

-

Negative Ion Mode [M-H]⁻: The expected m/z would be 167.15 (calculated for C₇H₇N₂O₃⁻).

-

High-Resolution MS (HRMS): This technique can confirm the elemental composition by providing a highly accurate mass measurement.

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Method Setup: Develop a liquid chromatography (LC) method to separate the compound from any impurities. The mobile phase is typically a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.

-

MS Acquisition: Infuse the eluent from the LC into the ESI source of the mass spectrometer. Acquire data in both positive and negative ion modes.

-

Analysis: Identify the molecular ion peak and compare its m/z to the theoretical value to confirm the molecular weight.

Conclusion

The thorough characterization of this compound using the methodologies described in this guide is essential for its effective application in research and development. By systematically determining its melting point, solubility, pKa, and spectroscopic signatures, scientists can ensure the quality, purity, and structural integrity of their material. This foundational knowledge underpins the success of subsequent synthetic transformations and biological evaluations, leading to more reliable and reproducible scientific outcomes.

References

-

ChemSynthesis . (n.d.). 2-amino-6-methylisonicotinic acid. Available at: [Link]

-

PubChem . (n.d.). 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem . (n.d.). 6-Methoxynicotinic acid. National Center for Biotechnology Information. Available at: [Link]

-

MDPI . (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD . (2024). Exploring the Synthesis and Applications of 2-Methoxynicotinic Acid. Available at: [Link]

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

Impactfactor . (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]

-

PubChem . (n.d.). L-Methionine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem . (n.d.). 2-Amino-6-methoxybenzothiazole. National Center for Biotechnology Information. Available at: [Link]

-

MDPI . (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

-

DergiPark . (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available at: [Link]

-

University of Wisconsin-Madison . (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

YouTube . (2020). IR/NMR example 3. Available at: [Link]

-

U-Target . (n.d.). 2-Amino-6-methyl-N-(o-tolyl)benzamide. Available at: [Link]

-

Organic Chemistry Data . (2001). pKa Data Compiled by R. Williams. Available at: [Link]

- IUPAC. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values.

-

CP Lab Safety . (n.d.). This compound, 95% Purity, C7H8N2O3, 250 mg. Available at: [Link]

Sources

Introduction: The Versatility of Substituted Nicotinic Acids in Medicinal Chemistry

An In-Depth Technical Guide to 2-Amino-6-methoxynicotinic Acid: Structure, Synthesis, and Applications

Substituted pyridine scaffolds are foundational motifs in modern drug discovery, prized for their ability to engage in a wide range of biological interactions and their synthetic tractability. Among these, nicotinic acid (pyridine-3-carboxylic acid) derivatives are of particular importance, serving as key precursors and core structures for numerous therapeutic agents.[1] The strategic placement of functional groups such as amino and methoxy moieties onto the pyridine ring allows for precise modulation of a molecule's physicochemical properties, including its solubility, lipophilicity, and electronic character. This fine-tuning is essential for optimizing pharmacokinetic profiles and target engagement.[2]

This compound is a trifunctional heterocyclic compound that embodies this principle. It incorporates a nucleophilic amino group, a carboxylic acid handle for amide bond formation or salt generation, and a methoxy group that influences the electron density of the pyridine ring. This unique combination of functional groups makes it a highly valuable, yet underexplored, building block for the synthesis of complex molecules in pharmaceutical and materials science research.[3] This guide provides a comprehensive technical overview of its chemical structure, plausible synthetic routes, predicted spectroscopic signature, chemical reactivity, and potential applications for professionals in research and drug development.

Structural Elucidation and Physicochemical Properties

Molecular Structure and Isomerism

This compound possesses a pyridine ring substituted at the C2, C3, and C6 positions. The core structure is nicotinic acid, with the carboxylic acid at position 3. The amino group at C2 and the methoxy group at C6 significantly influence the electronic properties and reactivity of the pyridine ring.

Caption: Figure 1. Chemical Structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvent systems and its potential as a drug candidate.

| Property | Value | Source |

| CAS Number | 1196156-84-9 | [3] |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 85.44 Ų | [3] |

| logP (Calculated) | 0.3706 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

| Storage Conditions | 4°C, protect from light | [3] |

Predicted Spectroscopic Characterization

1.3.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the exchangeable protons of the amino and carboxylic acid groups.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Doublet | 1H | H-4 | The proton at C4 is deshielded by the adjacent carboxylic acid and is coupled to the H-5 proton. |

| ~6.2 - 6.4 | Doublet | 1H | H-5 | The proton at C5 is strongly shielded by the electron-donating amino (C2) and methoxy (C6) groups. It is coupled to the H-4 proton. |

| ~5.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The amino protons are exchangeable and typically appear as a broad signal. |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | Methoxy group protons typically appear as a sharp singlet in this region. |

| >11.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and exchangeable, appearing as a very broad signal downfield. |

1.3.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~168-172 | -COOH | The carboxylic acid carbonyl carbon is characteristically found in this downfield region.[7] |

| ~160-165 | C-6 | The carbon bearing the methoxy group is significantly deshielded. |

| ~158-162 | C-2 | The carbon bearing the amino group is also strongly deshielded. |

| ~140-145 | C-4 | Aromatic carbon adjacent to the carboxyl group. |

| ~105-110 | C-3 | The carbon bearing the carboxylic acid group (ipso-carbon). |

| ~95-100 | C-5 | This carbon is significantly shielded due to the ortho/para electron-donating effects of the amino and methoxy groups. |

| ~53-56 | -OCH₃ | The methoxy carbon appears in the typical range for sp³ carbons attached to oxygen. |

1.3.3 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂)[8] |

| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid (-COOH)[9] |

| ~2950 | C-H Stretch (aliphatic) | Methoxy (-OCH₃) |

| ~1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH)[9] |

| ~1620 - 1580 | C=C and C=N Stretch | Aromatic Pyridine Ring |

| ~1600 | N-H Bend | Primary Amine (-NH₂)[8] |

| ~1300 - 1200 | C-O Stretch | Aryl Ether (-O-CH₃) & Carboxylic Acid |

| ~1250 | C-N Stretch | Aryl Amine |

1.3.4 Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a clear molecular ion peak. The primary fragmentation pathway would likely involve the loss of the carboxylic acid group, a common fragmentation for amino acids.[10]

| m/z (Predicted) | Ion | Rationale |

| 168 | [M]⁺ | Molecular ion peak. |

| 151 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 123 | [M - COOH]⁺ | Decarboxylation, a characteristic fragmentation of aromatic carboxylic acids. |

Proposed Synthesis Methodology

Retrosynthetic Analysis and Strategy

The synthesis strategy hinges on the introduction of the amino group via nucleophilic aromatic substitution and the formation of the carboxylic acid via nitrile hydrolysis. The precursor, 2-chloro-6-methoxy-3-cyanopyridine, serves as an ideal starting material.

Caption: Figure 2. Proposed Retrosynthetic Pathway.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a patented procedure for a similar substrate and represents a field-proven, self-validating system.[12]

Step 1: Ammonolysis of 2-Chloro-6-methoxy-3-cyanopyridine

-

Rationale: The electron-withdrawing nitrile group and the pyridine nitrogen activate the C2 position for nucleophilic aromatic substitution. Aqueous ammonia serves as both the nucleophile and the solvent, facilitating the displacement of the chloride. High temperature and pressure are required to overcome the activation energy for this SₙAr reaction.

-

Procedure:

-

To a high-pressure autoclave, add 2-chloro-6-methoxy-3-cyanopyridine (1.0 eq).

-

Add a 28% aqueous solution of ammonia (approx. 15-20 volumes).

-

Seal the autoclave and heat the reaction mixture to 160-180 °C with stirring.

-

Maintain the temperature for 15-20 hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction vessel to room temperature. The reaction mixture now contains the intermediate, 2-amino-6-methoxynicotinamide, formed by the in-situ hydrolysis of the nitrile under the initial basic conditions.

-

Step 2: Hydrolysis of 2-Amino-6-methoxynicotinamide to this compound

-

Rationale: The amide intermediate is hydrolyzed to the corresponding carboxylic acid under strong basic conditions. The ammonia from the previous step is removed to drive the equilibrium towards the carboxylate salt. Subsequent acidification protonates the carboxylate and the basic pyridine nitrogen, leading to precipitation of the zwitterionic or neutral product.

-

Procedure:

-

Vent the autoclave carefully. Remove the residual ammonia from the reaction solution under reduced pressure.

-

To the resulting aqueous solution, add a strong base such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq) pellets or a concentrated solution.

-

Heat the mixture to reflux (90-100 °C) and stir for 3-5 hours until the hydrolysis of the amide is complete (monitor by TLC/HPLC).

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Carefully acidify the solution to a pH of 4-5 by the dropwise addition of concentrated hydrochloric acid or sulfuric acid.

-

The product, this compound, will precipitate out of the solution.

-

Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Chemical Reactivity and Derivatization Potential

This compound is a trifunctional molecule, offering multiple sites for selective chemical modification. This versatility is key to its utility as a scaffold in drug discovery.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unusual Amino Acids in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Amino-6-methylbenzoic acid(4389-50-8) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Amino-6-methyl-nicotinic acid methyl ester(31686-93-8) 1H NMR spectrum [chemicalbook.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. mdpi.com [mdpi.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. osti.gov [osti.gov]

- 11. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 12. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

"2-Amino-6-methoxynicotinic acid" molecular weight

An In-Depth Technical Guide to 2-Amino-6-methoxynicotinic Acid: Properties, Applications, and Analytical Protocols

Executive Summary

This compound is a heterocyclic compound of significant interest to the chemical, pharmaceutical, and life sciences sectors. As a substituted pyridine derivative, it serves as a versatile and high-value building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—an amino group, a methoxy group, and a carboxylic acid—provides multiple reaction sites for chemical modification, making it a crucial intermediate in the development of novel therapeutic agents and other specialty chemicals. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, and details its applications in drug discovery, alongside validated analytical methodologies for its quality control.

Section 1: Core Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. These parameters govern its reactivity, solubility, formulation characteristics, and stoichiometric requirements in synthetic applications.

The molecular weight of this compound is a fundamental constant used for all quantitative experimental work. The exact molecular weight, derived from its chemical formula, dictates the mass required for achieving specific molar concentrations in reactions and assays, ensuring reproducibility and accuracy.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2][4] |

| CAS Number | 1196156-84-9 | [1][2][5] |

| IUPAC Name | 2-amino-6-methoxypyridine-3-carboxylic acid | N/A |

| Synonyms | 3-Pyridinecarboxylic acid, 2-amino-6-methoxy- | [1] |

| Topological Polar Surface Area (TPSA) | 85.44 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 0.3706 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

The calculated LogP value of 0.3706 suggests a relatively hydrophilic nature, which is a critical consideration for its use in aqueous reaction media and for predicting the pharmacokinetic properties of its derivatives.[1] The presence of two hydrogen bond donors and four acceptors facilitates interactions with biological targets and influences its solid-state packing and solubility.[1]

Section 2: Strategic Importance in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile chemical scaffold. Its three distinct functional groups can be selectively modified to explore structure-activity relationships (SAR), a cornerstone of modern drug discovery.[6] Related aminonicotinic acid structures serve as key precursors in synthesizing molecules with potential therapeutic activities, including anti-inflammatory, anti-cancer, and analgesic properties.[7][8]

-

The Carboxylic Acid (-COOH): This group can be readily converted into esters, amides, or other derivatives, allowing for the attachment of diverse molecular fragments to probe interactions with target proteins.

-

The Amino Group (-NH₂): As a nucleophile, this group can undergo acylation, alkylation, or be used as a handle for forming larger heterocyclic systems.

-

The Methoxy Group (-OCH₃): This group influences the electronic properties of the pyridine ring and can be a site for demethylation to reveal a hydroxyl group, providing another point for modification.

Caption: Role of this compound as a versatile scaffold in SAR studies.

Section 3: Representative Synthesis Strategy

While multiple proprietary routes for the synthesis of this compound exist, a general and illustrative pathway can be conceptualized based on established pyridine chemistry. A common approach involves building the substituted ring system from acyclic precursors or by modifying an existing pyridine core. One plausible strategy, adapted from related syntheses, involves the amination of a suitably activated chloropyridine precursor.[9][10]

Caption: A conceptual workflow for the synthesis of this compound.

The causality behind this workflow is rooted in fundamental organic chemistry principles. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chloro-substituent towards nucleophilic aromatic substitution. Ammonia acts as the nitrogen source, displacing the chloride. The reaction often requires elevated temperature and pressure to proceed at a practical rate. The final product is then isolated by adjusting the pH to its isoelectric point, causing it to precipitate from the solution, a standard procedure for purifying amino acids.

Section 4: Analytical Workflow for Quality Control and Purity Assessment

To ensure the integrity of experimental results, the purity of this compound must be rigorously verified. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose, offering high resolution and quantitative accuracy.[9][]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a self-validating system for assessing the purity of the compound.

1. Objective: To quantify the purity of this compound and separate it from potential impurities, such as starting materials or side-products.

2. Materials & Equipment:

-

This compound sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (FA)

-

Analytical Balance

-

Volumetric flasks

-

HPLC system with UV Detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the carboxylic acid and amino groups, leading to sharper, more symmetrical peaks.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Standard Preparation:

-

Accurately weigh ~5 mg of the compound and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL. This concentration ensures a strong UV signal without saturating the detector.

-

-

HPLC Method:

-

Column: C18 Reverse-Phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (A common wavelength for aromatic compounds)

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B (This gradient effectively elutes compounds of varying polarities)

-

15-17 min: 95% B (Column wash)

-

17-20 min: 95% to 5% B (Re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1196156-84-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. americanelements.com [americanelements.com]

- 5. 2-AMINO-6-METHOXY-NICOTINIC ACID | 1196156-84-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 10. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility Assessment of 2-Amino-6-methoxynicotinic Acid for Drug Discovery and Development

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the intrinsic property of a molecule to dissolve in a solvent—its solubility—stands as a cornerstone of its therapeutic potential and developability. Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate bioavailability and variable pharmacological responses.[1] For a compound such as 2-Amino-6-methoxynicotinic acid, a thorough understanding of its solubility profile is not merely an academic exercise but a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility characterization of this molecule, grounded in scientific principles and field-proven methodologies.

Physicochemical Profile of this compound

Before delving into experimental solubility determination, a foundational understanding of the molecule's inherent physicochemical properties is essential. These properties provide the basis for hypothesizing its solubility behavior and for designing appropriate experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| CAS Number | 1196156-84-9 | [2] |

| Computed LogP | 0.3706 | [2] |

| Computed TPSA | 85.44 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

The computed LogP value of 0.3706 suggests that this compound is a relatively hydrophilic compound. However, the presence of both an acidic carboxylic acid group and a basic amino group, along with the pyridine ring nitrogen, indicates that its solubility will be highly dependent on the pH of the medium.

Theoretical Framework: Predicting Solubility Behavior

The structure of this compound, featuring a carboxylic acid, an amino group, and a pyridine ring, suggests it is an amphoteric molecule with multiple potential ionization states. The solubility of such compounds is lowest at their isoelectric point (pI) and increases significantly in acidic or basic conditions where the molecule can form soluble salts.[3]

To qualitatively predict the pH-dependent solubility, we must estimate the pKa values of the ionizable groups:

-

Carboxylic Acid (pKa₁): Aromatic carboxylic acids typically have pKa values in the range of 4-5.

-

Pyridine Nitrogen (pKa₂): The pKa of pyridine is approximately 5.2. The electron-donating amino and methoxy groups are expected to increase the basicity of the pyridine nitrogen.

-

Amino Group (pKa₃): The pKa of an aromatic amino group is generally in the range of 4-5.

Based on these estimations, a U-shaped pH-solubility profile is anticipated, with minimum solubility in the mid-pH range.

Caption: Predicted relationship between pH, ionic species, and solubility of this compound.

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound. This involves determining both its kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous medium.[4] This high-throughput screening method is invaluable in early drug discovery for identifying compounds with potential solubility liabilities.[4][5]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration typically between 1-5%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[5]

-

Measurement: Measure the turbidity of each well using a nephelometer, which quantifies light scattering from precipitated particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with its solid phase.[6][7] This is a lower-throughput but more accurate method, crucial for lead optimization and formulation development.[6]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, phosphate buffer at different pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is required for accurate quantification.

-

Solid Phase Characterization (Optional but Recommended): Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.

Caption: Comparative workflows for kinetic and thermodynamic solubility determination.

Comparative Analysis with Nicotinic Acid

While specific data for this compound is not publicly available, we can draw valuable insights from its parent compound, nicotinic acid (Vitamin B3). Nicotinic acid is highly soluble in water and also soluble in organic solvents like ethanol and methanol.[8] Its solubility is pH-dependent, increasing in both acidic and alkaline conditions due to the protonation of the pyridine nitrogen and deprotonation of the carboxylic acid, respectively.[8]

A study on the mole fraction equilibrium solubility of nicotinic acid in various solvents at different temperatures revealed the following solubility order: DMSO >> ethanol > water.[9]

Expected Influence of Substituents:

-

Amino Group: The electron-donating amino group can increase the basicity of the pyridine ring and participate in hydrogen bonding, potentially enhancing solubility, particularly at acidic pH.

-

Methoxy Group: The methoxy group is also electron-donating and can act as a hydrogen bond acceptor, which may have a modest impact on solubility.

It is plausible that this compound will exhibit a similar trend in solvent preference to nicotinic acid, with high solubility in polar aprotic solvents like DMSO. However, the interplay of the additional functional groups necessitates experimental verification.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded strategy for the comprehensive solubility assessment of this compound. Although specific experimental data for this compound is not yet in the public domain, we have established a clear path forward for its characterization. The proposed workflow, encompassing both kinetic and thermodynamic methodologies, will generate the critical data needed to understand its biopharmaceutical properties. By elucidating the pH-dependent solubility profile and its behavior in various pharmaceutically relevant solvents, researchers can make informed decisions regarding its formulation, dosage form design, and overall potential as a drug candidate. The principles and protocols detailed herein provide a self-validating system to ensure the generation of high-quality, reliable solubility data, which is indispensable for advancing this promising molecule through the drug development pipeline.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Solubility of Things. (n.d.). Niacin. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 19-27. [Link]

-

Ribeiro da Silva, M. A., et al. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical Thermodynamics, 101, 352-359. [Link]

-

Ribeiro da Silva, M. A., et al. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical Thermodynamics, 101, 352-359. [Link]

-

PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

-

Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(22), 7557-7563. [Link]

-

Dawson, R. F. (1941). INFLUENCE OF CERTAIN AMINO ACIDS AND OF NICOTINIC ACID UPON THE NICOTINE CONTENT OF TOBACCO LEAVES. American Journal of Botany, 28(9), 737-742. [Link]

-

Smulson, M. E., & Shive, W. (1972). New compounds: amino acid derivatives of nicotinic acid. Journal of pharmaceutical sciences, 61(3), 477–478. [Link]

-

Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

Ferreira, L. A., & de Villiers, M. M. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 774-783. [Link]

-

Al-Zoubi, W., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 459, 158-169. [Link]

-

Schachtsiek, J., et al. (2022). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. Plants, 11(23), 3229. [Link]

-

Lim, L. Y., & Go, M. L. (2000). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine. European journal of pharmaceutical sciences, 10(1), 17–28. [Link]

-

Hunt, I. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - Table of pKa and pI values. University of Calgary. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxynicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminonicotinic acid. Retrieved from [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. chemscene.com [chemscene.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. refp.cohlife.org [refp.cohlife.org]

A Spectroscopic Guide to 2-Amino-6-methoxynicotinic Acid: A Predictive Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-Amino-6-methoxynicotinic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predictive analysis of its spectral data. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this molecule.

Introduction

This compound (Molecular Formula: C₇H₈N₂O₃, Molecular Weight: 168.15 g/mol ) is a substituted pyridine derivative. The arrangement of an amino group, a methoxy group, and a carboxylic acid on the nicotinic acid scaffold imparts a unique electronic and structural profile, making it a valuable building block in organic synthesis. Understanding its spectral signature is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a common solvent like DMSO-d₆ are discussed below. The solvent choice is critical as the acidic proton of the carboxylic acid and the amine protons are often exchangeable and their visibility depends on the solvent and temperature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the carboxylic acid proton.

Predicted ¹H NMR Data (DMSO-d₆, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | COOH |

| ~7.8 | Doublet | 1H | H-4 |

| ~6.5 | Broad Singlet | 2H | NH₂ |

| ~6.2 | Doublet | 1H | H-5 |

| ~3.8 | Singlet | 3H | OCH₃ |

Interpretation and Rationale:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift (~12.5 ppm). Its broadness is due to hydrogen bonding and exchange with residual water in the solvent.

-

Aromatic Protons (H-4 and H-5): The pyridine ring has two aromatic protons. The electron-donating amino and methoxy groups will shield these protons, while the electron-withdrawing carboxylic acid group will deshield them. H-4 is expected to be more deshielded than H-5 due to its proximity to the carboxylic acid group. They will appear as doublets due to coupling with each other.

-

Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet around 6.5 ppm. The chemical shift and peak shape can be highly variable depending on concentration, temperature, and solvent.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.8 ppm.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~162 | C-6 |

| ~158 | C-2 |

| ~140 | C-4 |

| ~108 | C-3 |

| ~105 | C-5 |

| ~53 | OCH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum (~168 ppm).

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. C-2 and C-6, being attached to heteroatoms (N and O), will be significantly deshielded. C-3, C-4, and C-5 will appear in the aromatic region, with their specific shifts determined by the combined electronic effects of the substituents.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear in the upfield region of the spectrum, typically around 53 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Medium, Broad | N-H Stretch (Amine) |

| 3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1620 | Strong | C=C and C=N Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

Interpretation and Rationale:

-

N-H and O-H Stretching: The spectrum will be dominated by a very broad absorption in the high-frequency region due to the O-H stretching of the carboxylic acid, which will likely overlap with the N-H stretching of the amine group.

-

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.

-

Aromatic Ring Stretching: Absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring are expected in the 1620-1400 cm⁻¹ region.

-

C-O Stretching: A strong band around 1250 cm⁻¹ will be indicative of the C-O stretching of the aryl ether (methoxy group).

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 168 | Molecular Ion [M]⁺ |

| 151 | [M - OH]⁺ |

| 140 | [M - CO]⁺ |

| 123 | [M - COOH]⁺ |

| 108 | [M - COOH - CH₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The peak at m/z 168 will correspond to the molecular weight of the compound.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common losses include the hydroxyl radical (-OH) from the carboxylic acid, carbon monoxide (-CO), and the entire carboxylic acid group (-COOH). Subsequent loss of a methyl radical from the methoxy group is also plausible.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and stable) or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules. Electrospray ionization (ESI) would also be suitable, likely showing the protonated molecule [M+H]⁺ at m/z 169.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectral analysis of this compound. The detailed interpretations of the expected NMR, IR, and MS data, along with suggested experimental protocols, offer a valuable resource for scientists working with this compound. While this analysis is based on well-established spectroscopic principles, experimental verification remains the gold standard. This guide serves as a strong starting point for any future experimental characterization of this important molecule.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

PubChem, National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on chemical principles, practical experimental protocols, and expert insights into the rationale behind the methodological choices. We will explore a robust pathway commencing from readily available precursors, detailing the key transformations, including regioselective methoxylation, esterification, amination, and final hydrolysis.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs and clinical candidates. The presence of the amino and carboxylic acid groups on the pyridine ring provides versatile handles for further chemical modifications, allowing for the exploration of diverse chemical space. The methoxy group at the 6-position can modulate the electronic properties and metabolic stability of the final compounds. Consequently, efficient and scalable access to this compound is of paramount importance for the advancement of drug development programs targeting various disease areas.

Part 1: Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a convergent strategy. The primary disconnection is at the C-N bond of the amino group and the C-O bond of the carboxylic acid. This leads to the key intermediate, a 2-halo-6-methoxynicotinic acid derivative, which can be accessed from simpler precursors.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on a practical and well-documented synthetic sequence starting from 2,6-dichloronicotinic acid. This starting material is commercially available and provides a convergent entry point to the target molecule.

Part 2: Key Synthetic Transformations and Mechanistic Insights

Step 1: Regioselective Methoxylation of 2,6-Dichloronicotinic Acid

The initial step involves the selective replacement of one chlorine atom with a methoxy group. The 2- and 6-positions of the pyridine ring are electronically distinct, allowing for regioselective substitution. The electron-withdrawing carboxylic acid group at the 3-position activates the ring for nucleophilic aromatic substitution (SNAr). The 6-position is generally more susceptible to nucleophilic attack than the 2-position in such systems.

Expertise & Experience: Microwave-assisted synthesis has emerged as a powerful tool to accelerate this transformation and improve regioselectivity.[1] The focused heating and rapid temperature elevation provided by microwaves can significantly reduce reaction times and minimize the formation of the undesired 2-methoxy isomer.

Caption: Regioselective methoxylation of 2,6-dichloronicotinic acid.

Step 2: Esterification of 2-Chloro-6-methoxynicotinic Acid

To facilitate the subsequent amination step and improve solubility in organic solvents, the carboxylic acid is converted to its methyl ester. Standard esterification procedures, such as Fischer esterification (acid-catalyzed reaction with methanol) or reaction with a methylating agent like methyl iodide in the presence of a base, can be employed. The use of silver carbonate and methyl iodide provides a mild and efficient method for this conversion.[2]

Step 3: Amination of Methyl 2-Chloro-6-methoxynicotinate

The introduction of the amino group at the 2-position is a crucial step. This can be achieved through several methods:

Method A: Protected Amination and Deprotection

A reliable approach involves a two-step sequence using a protected amine, such as p-methoxybenzylamine, followed by deprotection.[1] This method offers good control and avoids potential side reactions. The reaction with p-methoxybenzylamine is also amenable to microwave acceleration. The subsequent deprotection is typically achieved through catalytic hydrogenation.

Caption: Saponification of the methyl ester.

Part 3: Comparative Analysis of Synthesis Pathways

| Step | Method A: Protected Amination | Method B: Direct Amination | Method C: Buchwald-Hartwig |

| Amination Reagent | p-Methoxybenzylamine | Ammonia | Ammonia or equivalent |

| Catalyst | None (Microwave) | None | Palladium catalyst, Ligand |

| Conditions | High temperature (Microwave) | High temperature, High pressure | Mild to moderate temperature |

| Advantages | High yielding, reliable | Atom-economical, fewer steps | Broad substrate scope, mild conditions |

| Disadvantages | Two additional steps (protection/deprotection) | Harsh conditions, potential for side reactions | Cost of catalyst and ligand, optimization required |

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Chloro-6-methoxynicotinate

-

Materials: 2-Chloro-6-hydroxynicotinic acid, Chloroform, Silver carbonate (Ag₂CO₃), Methyl iodide (CH₃I), Ethyl acetate, Heptane.

-

Procedure:

-

To a solution of 2-chloro-6-hydroxynicotinic acid (1.0 eq) in chloroform, add silver carbonate (2.3 eq) and methyl iodide (3.5 eq). [2] 2. Stir the reaction mixture at 50 °C for 3 hours. [2] 3. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and wash the solid residue with chloroform.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford methyl 2-chloro-6-methoxynicotinate as a white powder. [2]

-

Protocol 2: Synthesis of Methyl 2-Amino-6-methoxynicotinate (via Protected Amine)

-

Materials: Methyl 2-chloro-6-methoxynicotinate, 1,4-Dioxane, 4-Methoxybenzylamine, Ethanol, 10% Palladium on carbon (Pd/C).

-

Procedure:

-

In a microwave reaction vessel, dissolve methyl 2-chloro-6-methoxynicotinate (1.0 eq) in 1,4-dioxane and add 4-methoxybenzylamine (10 eq). [1] 2. Seal the vessel and irradiate in a microwave reactor at 170 °C for 2 hours. [1] 3. Cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure.

-

Dissolve the crude intermediate in ethanol and subject it to hydrogenation in an H-Cube® instrument over a 10% Pd/C CatCart® at 70 °C under full hydrogenation mode. [1] 5. Remove the solvent under reduced pressure to yield methyl 2-amino-6-methoxynicotinate. [1]

-

Protocol 3: Synthesis of this compound (Saponification)

-

Materials: Methyl 2-amino-6-methoxynicotinate, Methanol, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve methyl 2-amino-6-methoxynicotinate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (e.g., 1 M aqueous solution) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC). [3][4] 3. Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 4-5. [5] 4. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Conclusion

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from 2,6-dichloronicotinic acid. The judicious choice of reaction conditions, particularly the use of microwave technology for the methoxylation and amination steps, can significantly improve yields and reduce reaction times. While a protected amination route is well-established, direct amination or palladium-catalyzed methods offer alternative strategies with their own distinct advantages. The final saponification step is a straightforward and high-yielding transformation. This guide provides the necessary technical details and strategic insights for researchers to successfully synthesize this valuable building block for their drug discovery endeavors.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Toshimasa, T., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]

-

Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

-

Hou, X., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 12136-12147. [Link]

-

Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

-

Chemguide. EXPLAINING THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND AMMONIA. [Link]

-

OperaChem. Saponification-Typical procedures. [Link]

-

ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. [Link]

-

YouTube. Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

Chemguide. HYDROLYSING ESTERS. [Link]

-

YouTube. Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Khan Academy. Nucleophilic aromatic substitution II. [Link]

-

Green Chemistry. Hydrolysis and saponification of methyl benzoates. [Link]

-

YouTube. Saponification of methyl benzoate. [Link]

-

PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential of 2-Amino-6-methoxynicotinic Acid: A Technical Guide for Preclinical Investigation

Introduction: The Scientific Rationale for Investigating 2-Amino-6-methoxynicotinic Acid

This compound, a pyridine carboxylic acid derivative with the chemical formula C₇H₈N₂O₃, represents a compelling yet underexplored molecule in medicinal chemistry.[1][2][3] While direct biological data for this specific compound is sparse in publicly available literature, its structural architecture, featuring a nicotinic acid (niacin) core, provides a strong foundation for hypothesizing its potential therapeutic activities. Nicotinic acid and its derivatives are well-established as modulators of lipid metabolism and have a history of use in treating dyslipidemia.[4][5] Furthermore, the broader class of aminonicotinic acid derivatives has been investigated for a range of pharmacological effects, including anti-inflammatory, anti-diabetic, and anti-tumor activities.[6][7][8]